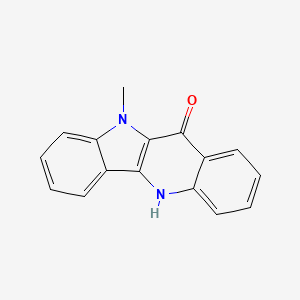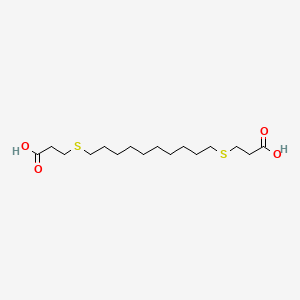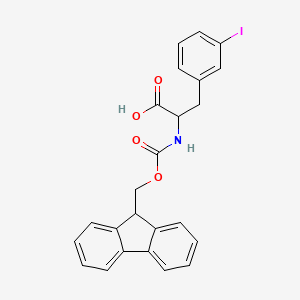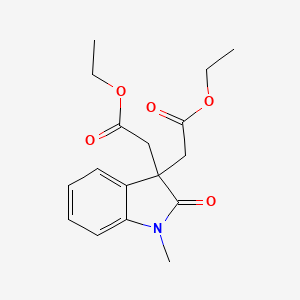
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple fused aromatic rings and specific functional groups that contribute to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- typically involves multi-step organic reactions. One common approach is the reduction of Benz(a)anthracene derivatives followed by hydroxylation and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional chemical transformations.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- involves its interaction with various molecular targets, including enzymes and receptors. The compound can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- Benz(a)anthracene
- Benz(a)anthracene-7,12-dione
- 7,12-Dimethylbenz(a)anthracene
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 5,6-dihydro-5,6-dihydroxy-, trans- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
73033-95-1 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(5S,6S)-7,12-bis(hydroxymethyl)-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H18O4/c21-9-15-11-5-1-2-6-12(11)16(10-22)18-17(15)13-7-3-4-8-14(13)19(23)20(18)24/h1-8,19-24H,9-10H2/t19-,20-/m0/s1 |
Clave InChI |
FZMQNXAOHICYNK-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C(C3=C(C4=CC=CC=C4C(=C23)CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


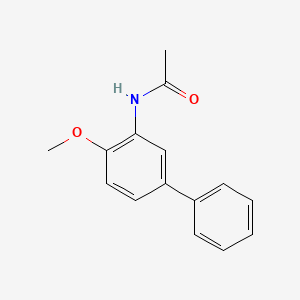
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
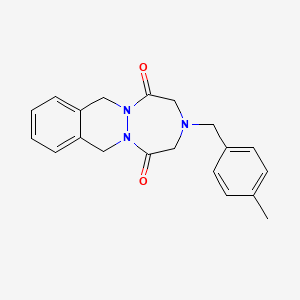
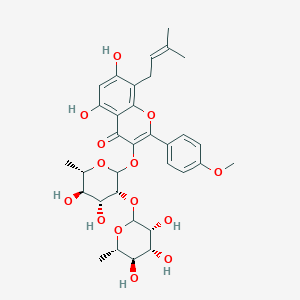
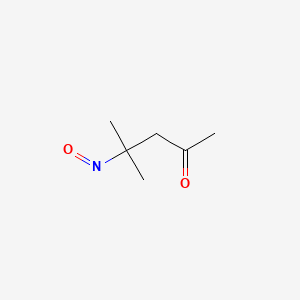

![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
